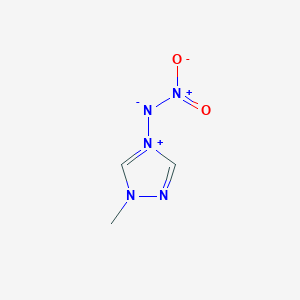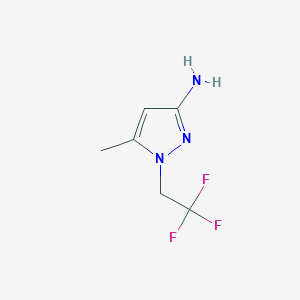![molecular formula C27H26N4O5S B2990064 5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-81-8](/img/structure/B2990064.png)
5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression . The compound has been synthesized as part of a series of morpholine-based thieno[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil . This reaction was carried out at 90 °C under solvent-free conditions . The compound was then purified using flash chromatography .Molecular Structure Analysis
The compound crystallizes with Z’ = 3 in the space group P-1 . The molecules are linked by a combination of N-H…O, N-H…N, C-H…O, C-H…N, and C-H…π(arene) hydrogen bonds to form a continuous three-dimensional framework structure .Chemical Reactions Analysis
The compound has been involved in reactions with various benzyloxy benzaldehydes or benzylic −1,2,3-triazol-4-yl-methoxy benzaldehydes . The reaction took place on the sulfur atom due to its stronger nucleophilic activity .Physical And Chemical Properties Analysis
The compound is a light beige powder with a melting point of 250–252 °C . Its 1H-NMR and 13C-NMR spectra have been reported .科学的研究の応用
Synthesis and Antioxidant Activity
Research on similar compounds, such as new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, has been conducted focusing on their synthesis and evaluation for antioxidant properties. These compounds were prepared through reactions involving ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or 4-phenyl-6-methyl-2-thioxotetrahydropyrimidine-5-carboxylates, demonstrating significant antioxidant activity. Such studies suggest a potential avenue for researching the compound , considering its structural similarities with these antioxidant-active compounds (Ismaili et al., 2008).
Anti-inflammatory and Analgesic Agents
Another research direction involves the synthesis of novel compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the production of molecules with anti-inflammatory and analgesic properties. This highlights a potential research application for similar compounds in the development of new therapeutic agents. The compounds were tested for their COX-1/COX-2 inhibition capabilities, showing significant activity and suggesting a promising path for further investigation into related structures (Abu‐Hashem et al., 2020).
Corrosion Inhibition
Research on 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic conditions demonstrates another potential application area. These compounds, through adsorption onto steel surfaces, effectively retard corrosion, indicating that similar chemical structures could be explored for their corrosion inhibitory properties. This application is particularly relevant in the context of industrial maintenance and preservation (Verma et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
5-(4-methoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-27(2)12-19-22(20(32)13-27)21(16-6-10-18(36-3)11-7-16)23-24(28-19)29-26(30-25(23)33)37-14-15-4-8-17(9-5-15)31(34)35/h4-11,21H,12-14H2,1-3H3,(H2,28,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKXWGZLWRWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


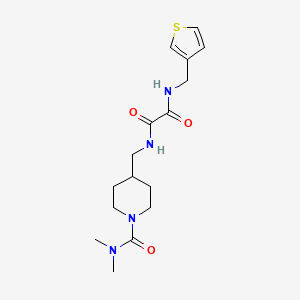
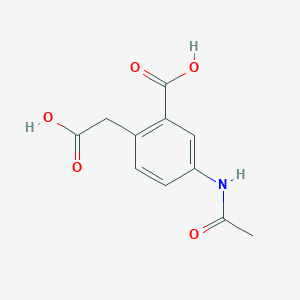
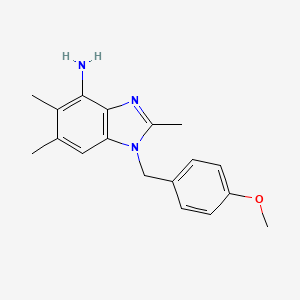


![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
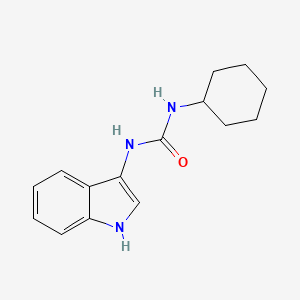
![2-Chloro-N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]propanamide](/img/structure/B2990001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
